molecular formula C13H20BClO4 B3115430 3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid CAS No. 2096339-27-2

3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid

Cat. No. B3115430
CAS RN: 2096339-27-2
M. Wt: 286.56
InChI Key: PAHLCWMXKLRQCP-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid (CIIB) is a boronic acid derivative. It has a molecular weight of 286.56 . It has received increasing attention because of its numerous potential applications in various fields.


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid is C13H20BClO4 . The InChI code is 1S/C12H18BClO4/c1-4-5-17-11-7-9 (13 (15)16)6-10 (14)12 (11)18-8 (2)3/h6-8,15-16H,4-5H2,1-3H3 .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid is used in Suzuki cross-coupling reactions. It is involved in the synthesis of various new derivatives, particularly in the context of thiophene derivatives, which show potential in haemolytic, biofilm inhibition, and anti-thrombolytic activities. These compounds exhibit good properties and are significant in medicinal applications due to their diverse biological activities (Ikram et al., 2015).

Pharmaceutical Research

In pharmaceutical research, chloro and isopropoxy groups, similar to those in 3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid, are frequently utilized in the synthesis of compounds with various pharmacological activities. These compounds are explored for their roles in antioxidant activity, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory properties, among others. The synthesis of these compounds often explores their potential in treating metabolic disorders and other health conditions (Naveed et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing chloro and isopropoxy groups is often analyzed to understand their chemical properties better. For instance, X-ray structural data are utilized to study the structural changes occurring due to the reaction of chloroisothiazole with sodium isopropoxide. These studies are crucial in understanding the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Verenich et al., 1992).

Catalysis and Green Chemistry

3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid-related compounds are used in catalysis and green chemistry. For example, boric acid-catalyzed reactions involving similar compounds are significant in synthesizing isoxazol-5-ones, demonstrating the efficiency, simplicity, and eco-friendliness of these processes. Such studies contribute to the development of more sustainable and efficient chemical synthesis methods (Kiyani & Ghorbani, 2015).

Exploration of Fluorescence Quenching

The study of fluorescence quenching in boronic acid derivatives, including those with chloro and isopropoxy groups, helps in understanding their optical properties. This research is significant in developing new materials and sensors based on these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

properties

IUPAC Name

[3-chloro-5-(2-methylpropoxy)-4-propan-2-yloxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClO4/c1-8(2)7-18-12-6-10(14(16)17)5-11(15)13(12)19-9(3)4/h5-6,8-9,16-17H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHLCWMXKLRQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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